Cycloheterophyllin has been shown to exhibit photoprotective effects against UVA-induced damage in human dermal fibroblasts. It enhances cell viability and attenuates the phosphorylation of the mitogen-activated protein kinase (MAPK) pathway, which is activated by UV exposure. Additionally, cycloheterophyllin reduces hydrogen peroxide generation and down-regulates H2O2-induced MAPK phosphorylation, indicating its role as an antioxidant that can scavenge free radicals1.
In the context of melanin synthesis, cycloheterophyllin has been found to inhibit the production of melanin in the B16F10 cell line. It decreases the mRNA expression levels of genes involved in melanin production, such as TYRP1, TYRP2, TYR, and MITF, and reduces tyrosinase activity. These findings suggest that cycloheterophyllin could be a potent ingredient for skin whitening applications3.
Cycloheterophyllin has demonstrated anti-inflammatory properties by inhibiting the superoxide anion generation in rat neutrophils. It does so by blocking protein kinase C (PKC), which is involved in the oxidative burst of neutrophils. This blockade of PKC activity suggests a potential role for cycloheterophyllin in treating inflammatory conditions5.
In the nervous system, cycloheterophyllin has been shown to inhibit glutamate release from nerve terminals in the rat hippocampus. It suppresses the activity of N and P/Q-type calcium channels and PKC, which are involved in the release of neurotransmitters. This action indicates that cycloheterophyllin may have therapeutic potential in neurological disorders where excessive glutamate release is a concern6.
Cycloheterophyllin's ability to protect against UV-induced skin damage and inhibit melanin synthesis positions it as a promising candidate for the development of skincare products aimed at preventing photoaging and promoting skin whitening13.
Although not directly related to cycloheterophyllin, the study of chlorophyllin, a derivative of chlorophyll, in combination with the antitumor agent cyclophosphamide, provides insights into the potential for cycloheterophyllin to be used in combination therapies. Chlorophyllin has been shown to reduce the mutagenic effects of cyclophosphamide without compromising its antitumor efficacy2. This suggests that cycloheterophyllin could be explored for similar synergistic effects in cancer treatment.
The neuroprotective effects of cycloheterophyllin, particularly its inhibition of glutamate release, suggest its potential use in treating neurological conditions such as epilepsy, where glutamate excitotoxicity plays a role. Its ability to modulate neurotransmitter release could make it a valuable therapeutic agent in the management of such disorders6.
The anti-inflammatory properties of cycloheterophyllin, through the inhibition of neutrophil superoxide anion generation and PKC activity, indicate its potential application in the treatment of inflammatory diseases. It could be beneficial in conditions where the inflammatory response needs to be modulated5.
CAS No.: 30784-30-6
CAS No.: 1217230-42-6
CAS No.:
CAS No.:
CAS No.: